molecular formula C7H9NO2S B2786091 Ethyl 5-aminothiophene-2-carboxylate CAS No. 67318-11-0

Ethyl 5-aminothiophene-2-carboxylate

Cat. No. B2786091
CAS RN: 67318-11-0
M. Wt: 171.21
InChI Key: FDYICWNHUBQXAT-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used in various fields such as organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 5-aminothiophene-2-carboxylate often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of Ethyl 5-aminothiophene-2-carboxylate consists of a five-membered thiophene ring with an ethyl carboxylate and an amino group attached . The exact arrangement of these groups in the molecule can be determined through techniques like X-ray diffraction .


Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 5-aminothiophene-2-carboxylate, can undergo a variety of chemical reactions. These reactions often involve the functional groups attached to the thiophene ring . For example, the amino group can participate in reactions with electrophiles, while the carboxylate group can undergo reactions typical of esters .


Physical And Chemical Properties Analysis

Ethyl 5-aminothiophene-2-carboxylate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods.

Scientific Research Applications

Synthesis and Derivative Formation

  • Gewald Synthesis : Ethyl 5-aminothiophene-2-carboxylate derivatives are synthesized using the Gewald reaction, an important method for forming 2-aminothiophenes with various aryl groups. This synthesis is significant for creating compounds with potential biological activities (Tormyshev et al., 2006).
  • Antimicrobial Activity : Novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate, have shown antimicrobial properties. These derivatives are synthesized through base protanated reactions and exhibit significant biological activities (Prasad et al., 2017).
  • Fluorescence Property : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative of ethyl 5-aminothiophene-2-carboxylate, exhibits novel fluorescence properties. This is relevant in fields requiring fluorescent markers or probes (Pusheng, 2009).

Applications in Dye and Pigment Industry

  • Dye Synthesis : Ethyl 5-aminothiophene-2-carboxylate derivatives are used to create monoazo disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties and are used in textile industries (Iyun et al., 2015).
  • Metal Complex Dyes : Complexation of disperse dyes derived from thiophene, including ethyl 5-aminothiophene-2-carboxylate, with metals like Cu, Co, and Zn, enhances dyeing properties on fabrics such as polyester and nylon (Abolude et al., 2021).

Chemical Synthesis and Reactions

  • Synthesis Techniques : Various methods have been developed for the synthesis of ethyl 5-aminothiophene-2-carboxylate and its derivatives, demonstrating the chemical flexibility and adaptability of this compound in different reactions (Fang, 2011).

Pharmaceutical Research

  • Drug Resistance : Research on ethyl 2-aminothiophene derivatives has shown potential in overcoming drug resistance in cancer cells, highlighting its significance in developing new anticancer agents (Das et al., 2009).

Safety And Hazards

While specific safety and hazard information for Ethyl 5-aminothiophene-2-carboxylate is not available, it’s important to handle all chemical substances with care. Proper protective equipment should be used, and safety data sheets should be consulted when handling this compound .

Future Directions

The future directions for research on Ethyl 5-aminothiophene-2-carboxylate could include exploring its potential uses in various fields such as medicine and materials science. Further studies could also investigate its synthesis, properties, and mechanisms of action in more detail .

properties

IUPAC Name

ethyl 5-aminothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYICWNHUBQXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 60.4 g. of ethyl-5-nitro-2-thiophenecarboxylate and 480 ml. of concentrated hydrochloric acid is cooled in an ice-bath to below -5°. To this mixture is added 72 g. of granular tin in small amounts, keeping the temperature near -5°. After stirring for 6 hours, 575 ml. of 10 N sodium hydroxide is added to neutralize the mixture. Methylene chloride and Celite are added and the mixture is filtered. The methylene chloride layer of the filtrate is separated, dried over sodium sulfate, and filtered through Magnesol. Evaporation affords an oil which is distilled to yield the product.
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Citations

For This Compound
4
Citations
VO Iaroshenko, F Erben, S Mkrtchyan, A Hakobyan… - Tetrahedron, 2011 - Elsevier
… to mentioned that not all electron-rich aminoheterocycles reacted with 2 with the formation of the corresponding pyridines; in the cases of ethyl 5-aminothiophene-2-carboxylate, ethyl 5-…
Number of citations: 55 www.sciencedirect.com
G Norcini, G Morazzoni, F Pocchiari… - Journal of enzyme …, 1997 - Taylor & Francis
The Atrial Natriuretic Factor (ANF) is a 28 amino acid peptide produced by the heart in response to atrial distension. By interacting with a biological receptor generating cGMP'it causes …
Number of citations: 2 www.tandfonline.com
F Schoenebeck - d-nb.info
Methods for late-stage aromatic C–N, C–O, and C–F bond formations are of imminent relevance in the field of drug discovery and development. The prevalence of aromatic C–N bonds …
Number of citations: 0 d-nb.info
NE Behnke - 2021 - search.proquest.com
Amines, ethers and small strained rings are ubiquitous structural motifs in biologically active compounds and consumer products. The motivation for this work was to develop …
Number of citations: 2 search.proquest.com

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